molecular formula C17H21N3O4 B11404209 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B11404209
M. Wt: 331.4 g/mol
InChI Key: CUHSXMHQYOFNPB-UHFFFAOYSA-N
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Description

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized from nitrile oxides and amidoximes under specific conditions . The methoxyphenyl group is then introduced through a substitution reaction, followed by the attachment of the tetrahydrofuran moiety via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using catalysts, and scaling up reactions, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a variety of reduced forms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, while the tetrahydrofuran moiety could influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is unique due to its combination of a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C17H21N3O4/c1-22-13-6-4-12(5-7-13)17-19-16(24-20-17)9-8-15(21)18-11-14-3-2-10-23-14/h4-7,14H,2-3,8-11H2,1H3,(H,18,21)

InChI Key

CUHSXMHQYOFNPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3CCCO3

solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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